
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core linked to a piperazine ring and a chlorophenyl group, along with three methoxy groups attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, free radical bromination with NBS can lead to the formation of brominated derivatives .
科学的研究の応用
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
作用機序
The mechanism of action of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is unique due to its specific structural features, such as the presence of the piperazine ring and the trimethoxy groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
CAS番号 |
89767-71-5 |
|---|---|
分子式 |
C27H28ClN3O5 |
分子量 |
510.0 g/mol |
IUPAC名 |
N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C27H28ClN3O5/c1-34-23-16-19(17-24(35-2)25(23)36-3)26(32)29-21-8-4-18(5-9-21)27(33)31-14-12-30(13-15-31)22-10-6-20(28)7-11-22/h4-11,16-17H,12-15H2,1-3H3,(H,29,32) |
InChIキー |
HMGWSBCLOYWQIT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


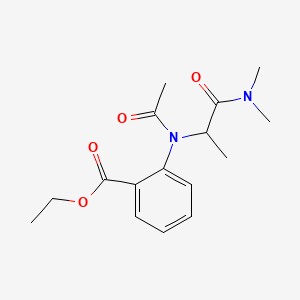

![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

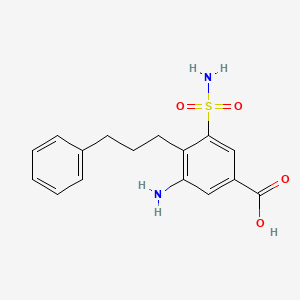
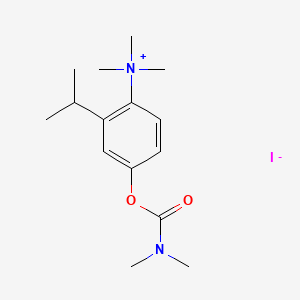

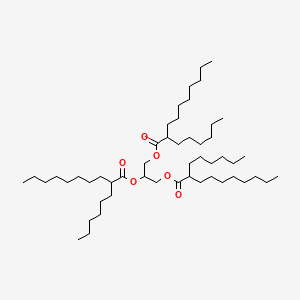
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)
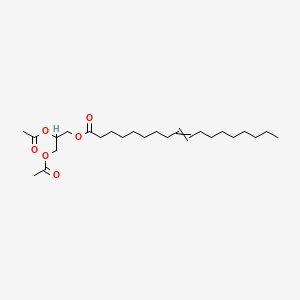
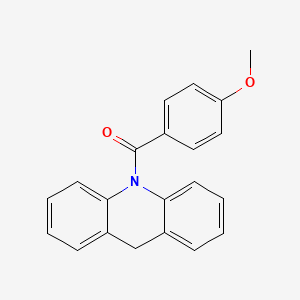
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
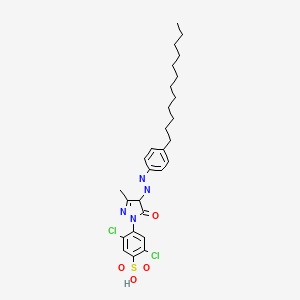
![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
